L-Glutamic acid, 4-(fluoro-18F)-, also known as (S)-4-(3-[18F]fluoropropyl)-L-glutamic acid or [18F]FSPG, is a radiolabeled derivative of L-glutamic acid. This compound is primarily utilized as a positron emission tomography (PET) imaging agent, enabling the assessment of various physiological processes, particularly in cancer detection and neurological studies. It targets the cystine/glutamate antiporter protein, which plays a crucial role in cellular redox status and amino acid transport .
L-Glutamic acid, 4-(fluoro-18F)- is classified under radiopharmaceuticals and is specifically categorized as a PET biomarker. Its synthesis involves the incorporation of fluorine-18, a radioactive isotope with a half-life of approximately 110 minutes, making it suitable for real-time imaging applications in clinical settings. This compound is synthesized from non-radioactive precursors through various chemical methods .
The synthesis of L-Glutamic acid, 4-(fluoro-18F)- typically follows a one-pot, two-step procedure involving nucleophilic substitution reactions. The process begins with the preparation of a protected naphthylsulfonyloxy-propyl-L-glutamate derivative, which serves as the precursor for fluorine-18 incorporation. The key steps include:
The synthesis can be automated using specialized radiosynthesis systems to enhance efficiency and ensure compliance with good manufacturing practices (cGMP) for clinical applications .
The molecular structure of L-Glutamic acid, 4-(fluoro-18F)- consists of a glutamic acid backbone with a fluoropropyl group attached at the fourth position. The presence of fluorine enhances its imaging capabilities due to the radioactive properties of fluorine-18.
Key structural data include:
L-Glutamic acid, 4-(fluoro-18F)- undergoes several key reactions during its synthesis and application:
These reactions must be carefully controlled to ensure high radiochemical purity and yield.
The mechanism of action for L-Glutamic acid, 4-(fluoro-18F)- primarily involves its interaction with the system xC− transporter. This transporter facilitates the uptake of cysteine and glutamate into cells, influencing cellular redox status and metabolic pathways.
Upon administration, [18F]FSPG is taken up by cells expressing high levels of this transporter, allowing for visualization through PET imaging. This property makes it particularly useful in oncology for detecting tumors that exhibit altered amino acid metabolism .
L-Glutamic acid, 4-(fluoro-18F)- exhibits several notable physical and chemical properties:
These properties are critical for ensuring that [18F]FSPG can be safely administered in clinical settings.
L-Glutamic acid, 4-(fluoro-18F)- has several significant applications in medical imaging and research:
Positron emission tomography (PET) imaging of tumor metabolism has expanded significantly beyond glucose-based tracers to include radiolabeled amino acids that target upregulated transport systems in malignant cells. 18F-labeled amino acid analogs represent a critical class of PET radiotracers designed to visualize increased amino acid transport activity associated with oncogenesis [2] [8]. Unlike the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose, amino acid-based tracers demonstrate lower physiological uptake in normal brain tissue, enabling superior tumor-to-background contrast for cerebral malignancies [2]. These compounds exploit the heightened demand for amino acids required for protein synthesis, nucleotide production, and metabolic reprogramming in rapidly proliferating cancer cells [5] [8].
The development of 18F-labeled glutamic acid derivatives represents a strategic advancement in amino acid tracer design. Glutamate serves as a key metabolic intermediary and participates in multiple transport systems, including system xc− (cystine/glutamate antiporter) and system ASC (alanine-serine-cysteine transporter) [2] [9]. Radiolabeling strategies for these compounds have evolved from multi-step nucleophilic aromatic substitution reactions to more efficient metal-catalyzed radiofluorination and heteroatom-fluorine bond formation techniques [5]. For instance, copper-mediated radiofluorination enables direct labeling of aromatic amino acids under mild conditions compatible with complex biomolecules [5]. These methodological advances have facilitated the development of specific tracers such as (S)-4-(3-18F-fluoropropyl)-L-glutamic acid, designed to target the system xc− transporter with high specificity [1].
Table 1: Key 18F-Labeled Amino Acid Tracers for Tumor Imaging
Tracer Abbreviation | Chemical Name | Transport System Targeted | Primary Tumor Applications |
---|---|---|---|
18F-FSPG | (S)-4-(3-18F-fluoropropyl)-L-glutamic acid | System xc− | Non-small cell lung cancer, hepatocellular carcinoma, intracranial malignancies |
18F-FGln | (2S,4R)4-18F-fluoroglutamine | System L, ASCT2 | Breast cancer, gliomas |
18F-FET | O-(2-18F-fluoroethyl)-L-tyrosine | System L | Gliomas, brain metastasis |
18F-FDOPA | 6-18F-fluoro-L-3,4-dihydroxyphenylalanine | System L, AADC enzyme | Neuroendocrine tumors, brain tumors |
Cancer cells exhibit profound metabolic reprogramming that frequently includes heightened dependence on glutaminolysis – the process whereby glutamine is converted to glutamate and subsequently to alpha-ketoglutarate to fuel the tricarboxylic acid cycle [3] [10]. This metabolic adaptation provides biosynthetic precursors and maintains redox homeostasis, particularly in tumors with c-Myc oncogene activation [10]. 18F-glutamic acid derivatives serve as strategic molecular probes to interrogate this pathway by mimicking the behavior of endogenous glutamate, which functions both as a metabolic substrate and an exchange molecule for cystine uptake via system xc− [3] [6].
(S)-4-(3-18F-fluoropropyl)-L-glutamic acid exemplifies this class of targeted probes. Preclinical studies demonstrate its selective accumulation in tumor cells expressing high levels of system xc− transporter, with uptake mechanisms confirmed through competitive inhibition assays using authentic glutamate and specific system xc− inhibitors like sulfasalazine [1] [3]. The molecular design preserves the alpha-amino and alpha-carboxyl groups essential for transporter recognition while incorporating 18F at the gamma-position via a fluoropropyl side chain, maintaining affinity while enabling radiotracking [1]. In glioblastoma models, this tracer shows superior tumor delineation compared to 2-deoxy-2-[18F]fluoro-D-glucose due to minimal background brain uptake [2].
The metabolic fate of these tracers further enhances their utility. Unlike 18F-labeled glutamine analogs that may undergo extensive enzymatic metabolism, glutamic acid derivatives primarily reflect transport activity rather than intracellular metabolism [10]. This provides a more direct measurement of transporter expression and function, which correlates with tumor aggressiveness and treatment resistance [3] [9]. Clinical translation has demonstrated promising results in non-small cell lung cancer patients, where (S)-4-(3-18F-fluoropropyl)-L-glutamic acid PET imaging identified primary and metastatic lesions with high specificity [1].
Table 2: Metabolic Pathways Targeted by Glutamate-Based PET Tracers
Metabolic Pathway | Biological Significance in Cancer | Tracer Representation | Imaging Interpretation |
---|---|---|---|
System xc− Activity | Cystine uptake for glutathione synthesis, redox balance | (S)-4-(3-18F-fluoropropyl)-L-glutamic acid | Reflects tumor antioxidant capacity and oxidative stress response |
Glutaminolysis | Anaplerotic entry to tricarboxylic acid cycle, biomass production | (2S,4R)4-18F-fluoroglutamine | Indicates glutamine dependency for energy production |
Amino Acid Transport | Nutrient uptake for protein synthesis and proliferation | 18F-fluoroethyl-tyrosine | Measures general amino acid demand in tumor cells |
The system xc− transporter represents a critical molecular target in cancer imaging and therapy due to its central role in maintaining redox homeostasis in malignant cells [3] [9]. This heterodimeric antiporter, composed of light chain subunit Solute Carrier Family 7 Member 11 and heavy chain subunit Solute Carrier Family 3 Member 2, mediates the 1:1 exchange of intracellular glutamate for extracellular cystine [6] [9]. Imported cystine undergoes rapid reduction to cysteine, the rate-limiting precursor for glutathione synthesis – the primary antioxidant protecting cancer cells from elevated reactive oxygen species associated with rapid proliferation [3] [6].
Molecular regulation of Solute Carrier Family 7 Member 11 expression provides insight into its clinical significance. The transporter is transcriptionally upregulated by oncogenic pathways including nuclear factor erythroid 2-related factor 2 and activating transcription factor 4 under conditions of oxidative stress, while being negatively regulated by tumor protein p53 [9]. Post-translationally, Solute Carrier Family 7 Member 11 stability is enhanced through interaction with CD44 variant proteins that protect against proteasomal degradation [9]. These regulatory mechanisms result in significant Solute Carrier Family 7 Member 11 overexpression across multiple malignancies, including glioblastoma, triple-negative breast cancer, pancreatic ductal adenocarcinoma, and non-small cell lung cancer, where it correlates with poor prognosis and therapeutic resistance [3] [9].
Imaging system xc− activity with (S)-4-(3-18F-fluoropropyl)-L-glutamic acid offers unique insights into tumor biology and potential treatment vulnerabilities. Tumors exhibiting high tracer uptake typically demonstrate glutathione-dependent antioxidant capabilities that confer resistance to radiotherapy and chemotherapy [3] [6]. Preclinical studies confirm that pharmacological inhibition of system xc− with sulfasalazine or imidazole ketone erastin significantly reduces tracer accumulation while inducing ferroptosis – an iron-dependent form of cell death triggered by lipid peroxidation [3] [9]. This establishes a theranostic paradigm where PET imaging can identify tumors susceptible to redox-disrupting therapies. Clinical pilot studies demonstrate successful visualization of system xc− activity in lung cancer patients, with tracer accumulation patterns corresponding to immunohistochemical Solute Carrier Family 7 Member 11 expression in resected specimens [1].
The integration of system xc− imaging with emerging cancer therapies shows particular promise. Immunotherapy approaches involving programmed cell death protein 1 blockade may benefit from companion diagnostics that assess tumor antioxidant capacity, as elevated glutathione levels contribute to immunosuppressive microenvironments [3] [9]. Additionally, tumors exhibiting high system xc− activity may demonstrate enhanced sensitivity to glutaminase inhibitors that disrupt the glutamate-cystine exchange balance [6]. Thus, 18F-labeled glutamic acid derivatives serve not merely as detection tools but as functional probes for precision medicine approaches targeting tumor metabolism and oxidative stress responses.
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: